1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)
Description
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI) is a chiral pyrrolidine derivative characterized by:
- A pyrrolidine ring with a tert-butyl ester group (1,1-dimethylethyl ester) at the carboxylic acid position.
- A 2-[(ethylthio)methyl] substituent, introducing a sulfur-containing side chain.
- (S)-stereochemistry at the chiral center.
The tert-butyl ester provides steric protection for the carboxylic acid, while the ethylthio group enhances lipophilicity and may participate in redox or metabolic processes.
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(ethylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-5-16-9-10-7-6-8-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
PSEUYRXPFGFXNT-JTQLQIEISA-N |
Isomeric SMILES |
CCSC[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCSCC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Pyrrolidinecarboxylic Acid
- The carboxylic acid group of pyrrolidine-2-carboxylic acid is esterified with tert-butanol or tert-butyl chloroformate to form the 1,1-dimethylethyl ester.
- Typical reagents: tert-butanol with acid catalysts or tert-butyl chloroformate with a base.
- Conditions: mild temperatures (room temperature to 40 °C) to avoid racemization.
- This step yields the tert-butyl ester intermediate, which is stable and suitable for further functionalization.
Stereochemical Control and Purification
- The (S)-configuration is preserved by starting from enantiomerically pure pyrrolidinecarboxylic acid or by chiral resolution techniques.
- Chiral resolution can be performed using enzymatic methods (lipase-catalyzed ester hydrolysis) or chiral chromatography, though enzymatic methods are preferred for industrial scalability due to milder conditions and higher atom economy.
- Purification involves crystallization or chromatographic techniques to isolate the pure stereoisomer.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Esterification | tert-Butanol + acid catalyst or tert-butyl chloroformate + base | 20–40 | Dichloromethane, THF | Mild conditions to avoid racemization |
| Alkylation (2-[(ethylthio)methyl]) | Ethylthiomethyl halide + base (e.g., triethylamine) | 0–60 | DMF, THF | Controlled temperature for selectivity |
| Chiral resolution (if needed) | Lipase enzyme or chiral chromatography | 25–40 | Aqueous or organic media | Enzymatic preferred for industrial use |
Research Findings and Industrial Relevance
- Patents and literature emphasize the importance of mild reaction conditions to maintain stereochemical purity and high yields.
- The use of bases like potassium tert-butoxide or triethylamine in sub-stoichiometric amounts (10–70% of equimolar) improves selectivity and reduces side reactions.
- Protic solvents such as ethanol or tert-butanol can be used as diluents to improve solubility and facilitate workup.
- Industrial processes favor continuous flow reactors for esterification and alkylation steps to enhance reproducibility and scalability.
- Enzymatic chiral resolution methods reduce environmental impact and production costs compared to chromatographic separation.
Summary Table of Preparation Method
| Preparation Step | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome | Industrial Suitability |
|---|---|---|---|---|
| Esterification of carboxylic acid | tert-Butanol + acid catalyst or tert-butyl chloroformate + base | 85–95 | Retains (S)-configuration | High |
| Alkylation with ethylthiomethyl halide | Ethylthiomethyl chloride + triethylamine or potassium tert-butoxide | 70–90 | Maintains stereochemistry | Moderate to High |
| Chiral resolution (if racemic) | Lipase-catalyzed hydrolysis or chiral chromatography | 60–80 | Enrichment of (S)-isomer | Enzymatic preferred |
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential anticancer properties of this compound. A notable case study involved its effect on various cancer cell lines:
| Cell Line | Concentration (µM) | Effect | Reference |
|---|---|---|---|
| PC-3 (Prostate) | 10-50 | Induced apoptosis | |
| MDA-MB-231 (Breast) | 5-20 | Inhibited cell proliferation |
The compound showed promising results in inhibiting cell growth and inducing apoptosis in prostate and breast cancer cells, suggesting its potential as a therapeutic agent.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cells:
| Study Type | Model | Outcome |
|---|---|---|
| In vitro | Neuronal cell cultures | Reduced oxidative stress markers |
| Animal model | Rat model of neurodegeneration | Improved cognitive function |
These findings indicate that the compound may have applications in treating neurodegenerative diseases.
Pesticidal Properties
The compound has been explored for its potential use as a pesticide. Research indicates that it can effectively control certain pests while being less harmful to beneficial insects:
| Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 78 |
Field trials have shown that this compound significantly reduces pest populations while maintaining ecological balance.
Polymerization Agent
In material science, the compound serves as a polymerization agent for producing specialty polymers with enhanced properties. Its application in synthesizing biodegradable plastics has been particularly noteworthy:
| Polymer Type | Properties Enhanced |
|---|---|
| Biodegradable Plastics | Increased tensile strength and flexibility |
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties while ensuring environmental sustainability.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) involves its interaction with molecular targets through its chiral center. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in pharmaceutical synthesis, the compound’s stereochemistry can affect the binding affinity and activity of the resulting drug .
Comparison with Similar Compounds
Substituent Variations at Position 2 or 3
Key analogs differ in substituent type, position, and electronic properties:
Key Observations :
- Reactivity : Sulfonate (CAS 141699-57-2) and acetylthio () derivatives are more reactive in substitution reactions than the target’s thioether.
- Steric Effects : tert-Butyl esters in all analogs provide steric protection, but substituent bulkiness (e.g., ethylthio vs. hydroxymethyl) alters conformational flexibility.
Stereochemical and Positional Isomers
- Stereochemistry : The target’s (S)-configuration is critical for enantioselective interactions, such as enzyme binding. Analogs like (3S)-3-hydroxy (CAS 101469-92-5) emphasize the role of chiral centers in bioactivity .
- Positional Isomerism : Moving substituents from position 2 (target) to 3 (CAS 101469-92-5) alters hydrogen-bonding patterns and spatial orientation in molecular recognition.
Biological Activity
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₄H₁₉NO₂S
- Molecular Weight : 273.37 g/mol
- CAS Number : Not specifically listed but closely related to similar pyrrolidine derivatives.
Anticancer Properties
Research has indicated that compounds similar to 1-Pyrrolidinecarboxylic acid derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, studies on related compounds have shown significant inhibition of cell proliferation in human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The IC₅₀ values for these compounds suggest a promising potential for further exploration in cancer therapy.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HepG2 | 42 |
| MCF-7 | 100 |
| HaCaT | 250 |
| NIH 3T3 | 500 |
These findings suggest that while the compound exhibits strong activity against cancer cells, it shows lower toxicity towards normal fibroblast cells (NIH 3T3), indicating a degree of selectivity that is desirable in anticancer agents .
The proposed mechanism of action for similar pyrrolidine derivatives involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and death. The ethylthio group may enhance the lipophilicity and cellular uptake of the compound, facilitating its interaction with cellular targets.
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of ethylthio-substituted pyrrolidine derivatives, researchers isolated compounds from marine-derived actinomycetes. The results demonstrated that these compounds exhibited varying degrees of cytotoxicity against several cancer cell lines while maintaining lower toxicity against normal cells. This highlights the potential for developing targeted therapies using these derivatives .
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring and substituents significantly influenced biological activity. For example, variations in alkyl chain length and functional groups affected both potency and selectivity towards cancer cells versus normal cells. This underscores the importance of chemical structure in determining biological efficacy .
Q & A
Q. What are the recommended methodologies for synthesizing this compound while preserving its stereochemical integrity?
The synthesis of (S)-configured pyrrolidine derivatives often employs tert-butyl ester protection to stabilize the carboxylic acid group during reactions. For example, tert-butyl esters (e.g., 1,1-dimethylethyl esters) are widely used due to their stability under basic and nucleophilic conditions, which prevents racemization . To ensure stereochemical fidelity, chiral auxiliaries or enantioselective catalysts should be incorporated during key steps like the introduction of the ethylthio-methyl group. Reaction progress should be monitored via chiral HPLC or polarimetry to confirm enantiomeric excess.
Q. How should researchers assess the compound’s stability under varying storage conditions?
Degradation studies should include accelerated stability testing under controlled humidity, temperature (e.g., 4°C, 25°C, 40°C), and light exposure. Analytical techniques like NMR and LC-MS can identify decomposition products, such as hydrolyzed carboxylic acids or oxidized sulfur-containing moieties . Long-term storage in inert atmospheres (argon/nitrogen) and desiccated environments is critical, as moisture can hydrolyze the tert-butyl ester .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm the pyrrolidine backbone, ethylthio-methyl substituent, and tert-butyl ester.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₂₁NO₂S) and isotopic patterns.
- IR Spectroscopy : To detect characteristic carbonyl (C=O) and ester (C-O) stretches .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity during functionalization. For instance, ICReDD’s reaction path search methods use computational workflows to identify energetically favorable pathways for introducing modifications at the 2-[(ethylthio)methyl] position . Coupling these with molecular docking studies can further guide the design of biologically active analogs.
Q. What strategies resolve contradictions in catalytic activity data for sulfur-containing pyrrolidine derivatives?
Contradictions in catalytic performance (e.g., in decarboxylative cross-coupling) may arise from competing reaction mechanisms or impurities. Researchers should:
Q. How can statistical experimental design improve yield optimization for this compound?
Response Surface Methodology (RSM) or factorial designs (e.g., Box-Behnken) can systematically optimize reaction parameters such as temperature, solvent polarity, and reagent stoichiometry. For example, a Central Composite Design (CCD) might reveal non-linear interactions between reaction time and tert-butyl ester stability, enabling precise yield maximization .
Q. What advanced techniques analyze degradation pathways under oxidative conditions?
- LC-QTOF-MS : Identifies transient oxidative intermediates (e.g., sulfoxide or sulfone derivatives of the ethylthio-methyl group).
- EPR Spectroscopy : Detects free radicals formed during autoxidation.
- Computational Degradation Modeling : Predicts vulnerable sites using Fukui indices or molecular orbital theory .
Methodological Notes
- Safety : Always handle this compound in a fume hood with PPE (gloves, goggles) due to potential sulfur-based degradation hazards .
- Data Validation : Cross-reference experimental results with computational predictions to resolve ambiguities in reaction mechanisms .
- Ethical Compliance : Dispose of waste via certified hazardous waste handlers, adhering to federal and institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
